
4-Bromo-2-methoxy-6-methylaniline
Overview
Description
4-Bromo-2-methoxy-6-methylaniline is an organic compound with the molecular formula C8H10BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-6-methylaniline typically involves multiple steps:
Nitration: The starting material, such as 2-methoxytoluene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other reducing agents such as iron and hydrochloric acid.
Bromination: Finally, the amine compound is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
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Intermediate in Drug Synthesis :
- 4-Bromo-2-methoxy-6-methylaniline serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting cancer pathways.
- For instance, it is involved in the synthesis of ALK inhibitors, which are critical in treating certain types of lung cancer.
-
Anticancer Research :
- Studies have shown that derivatives of this compound can exhibit significant anticancer activity. For example, compounds synthesized from this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .
- A recent study indicated that analogs of this compound could bind effectively to tubulin, disrupting microtubule dynamics and demonstrating potential as dual-targeted anticancer agents .
Organic Synthesis
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Suzuki Coupling Reactions :
- The compound has been utilized in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This method allows for the synthesis of more complex molecules from simpler ones, essential in drug development .
- In one study, this compound was reacted with various boronic acids to yield substituted products with moderate to high yields (33%-94%) depending on the reaction conditions .
-
Preparation of Schiff Base Complexes :
- The compound has also been employed to synthesize Schiff base complexes with transition metals such as manganese, iron, and chromium. These complexes are important for catalysis and materials science applications .
- The characterization of these complexes often involves techniques like NMR and X-ray crystallography to confirm their structures and properties.
Data Table: Applications Overview
Case Studies
-
Synthesis of ALK Inhibitors :
- A detailed study focused on synthesizing ALK inhibitors using this compound as a starting material. The resulting compounds exhibited promising activity against cancer cell lines, highlighting the compound's role in drug discovery.
- Metal Complex Characterization :
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-6-methylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various binding interactions and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but with different substitution patterns.
4-Bromo-2-methylaniline: Lacks the methoxy group.
2-Methoxy-4-methylaniline: Lacks the bromine atom.
Uniqueness
4-Bromo-2-methoxy-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, where its specific structure is required for desired chemical transformations and interactions .
Biological Activity
4-Bromo-2-methoxy-6-methylaniline (CAS Number: 348169-39-1) is an organic compound belonging to the aniline family, characterized by a unique substitution pattern that contributes to its distinct chemical properties and biological activities. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes:
- A bromine atom at the 4-position
- A methoxy group at the 2-position
- A methyl group at the 6-position
This specific arrangement enhances its reactivity and makes it valuable in various biochemical and industrial applications.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been utilized as a probe in biochemical assays, influencing enzyme activity and receptor binding. These interactions can provide insights into metabolic pathways and help in the development of new therapeutic agents.
Key Mechanisms Include:
- Enzyme Interaction: Modulation of enzyme activities, which can affect metabolic processes.
- Receptor Binding: Engagement with various receptors, potentially influencing signal transduction pathways.
Applications in Research
This compound is employed in several research contexts:
- Biochemical Assays: Used as a probe to study enzyme kinetics and receptor-ligand interactions.
- Synthetic Chemistry: Acts as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Bromo-4-methylaniline | Similar structure but different substitution pattern | Lacks methoxy group |
4-Bromo-2-methylaniline | Similar but lacks methoxy group | Different properties due to missing methoxy |
2-Methoxy-4-methylaniline | Lacks bromine atom | Different reactivity due to absence of halogen |
The specific substitution pattern of this compound imparts distinct chemical properties that are not found in its analogs, making it particularly useful for targeted chemical transformations.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Enzyme Activity Modulation:
- In a study focusing on its interaction with nicotinamide phosphoribosyltransferase (NAMPT), it was found that this compound could influence NAD+ levels, which are crucial for cellular metabolism. Increased NAMPT activity was associated with enhanced exercise endurance in animal models, suggesting potential applications in metabolic disorders .
- Antioxidant Activity:
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Biochemical Assays:
- Various assays have demonstrated that this compound can effectively serve as a biochemical probe, providing insights into enzyme kinetics and receptor interactions that are critical for understanding metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromo-2-methoxy-6-methylaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:
- Nitration and Bromination : Starting with 2-methoxy-6-methylaniline, nitration introduces a nitro group, followed by bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in acetic acid. Selective bromination at the para position to the methoxy group is achieved under controlled temperatures (0–5°C) .
- Reductive Amination : For intermediates requiring protection, Boc (tert-butoxycarbonyl) groups are used to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) yields the final product .
Optimization Tips : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of brominating agents) to maximize yield.
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) due to the compound’s moderate solubility in polar solvents. Cooling to –20°C enhances crystal formation .
- Column Chromatography : Employ silica gel (60–120 mesh) with a hexane/ethyl acetate gradient (9:1 to 4:1). Collect fractions and analyze purity via NMR or GC-MS .
Critical Note : Pre-purify crude products via acid-base extraction (e.g., 1M HCl wash to remove unreacted amines) before chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), methoxy (–OCH₃, δ ~3.8 ppm), and methyl (–CH₃, δ ~2.3 ppm).
- ¹³C NMR : Confirm bromine substitution via deshielded carbons (C-Br, δ ~115 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 230.0 (calculated for C₈H₁₀BrNO) .
- X-ray Crystallography : For structural confirmation, use SHELX software for refinement. Single crystals are grown via slow evaporation of DCM/hexane solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer :
- Advanced NMR Techniques : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of methoxy and methyl groups .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O–) to simplify splitting patterns in crowded regions .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies caused by solvent effects or tautomerism .
Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?
Methodological Answer :
- Directing Groups : The methoxy group (–OCH₃) acts as an ortho/para director, while bromine (–Br) deactivates the ring. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at the para position relative to –OCH₃ .
- Temperature Control : Lower temperatures (e.g., –10°C) favor kinetic control, reducing undesired meta products.
- Protection/Deprotection : Temporarily protect the amine (–NH₂) with acetyl groups to prevent competing reactions during bromination .
Q. How does this compound behave under varying pH and thermal conditions, and how can stability be enhanced?
Methodological Answer :
- pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7). Avoid strong bases (pH >10) to prevent demethylation of the methoxy group .
- Thermal Stability : Decomposition occurs above 150°C. Store at 0–6°C under argon to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) in long-term storage .
- Light Sensitivity : Protect from UV exposure by using amber glassware or light-resistant containers .
Q. What are the applications of this compound in cross-coupling reactions for synthesizing complex heterocycles?
Methodological Answer :
- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives. Optimize with K₂CO₃ in DMF/H₂O (3:1) at 80°C .
- Buchwald-Hartwig Amination : Couple with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos to introduce nitrogen-containing substituents. Ideal for synthesizing quinoline analogs .
Key Considerations : Monitor palladium residues via ICP-MS and remove them via activated charcoal filtration .
Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRIPTAVYRAWRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443417 | |
Record name | 4-bromo-2-methoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348169-39-1 | |
Record name | 4-bromo-2-methoxy-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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